5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
CAS No.: 1339354-36-7
Cat. No.: VC2949374
Molecular Formula: C10H7FN2O3
Molecular Weight: 222.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339354-36-7 |
|---|---|
| Molecular Formula | C10H7FN2O3 |
| Molecular Weight | 222.17 g/mol |
| IUPAC Name | 5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) |
| Standard InChI Key | LIZKCXIDMCZIDC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F |
Introduction
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in drug discovery. This specific compound is characterized by the presence of a 2-fluorophenyl group attached to the methyl position of the oxadiazole ring, along with a carboxylic acid group at the 3-position.
Synthesis Methods
The synthesis of 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the condensation of appropriate precursors, such as 2-fluorobenzylamine and a suitable oxadiazole-forming reagent, followed by carboxylation steps. The exact synthesis route may vary based on the availability of starting materials and desired yield.
Biological Activities
1,2,4-Oxadiazoles are known for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While specific data on 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is limited, the presence of a fluorine atom and a carboxylic acid group suggests potential for biological activity.
| Biological Activity | Compound Type | Effect |
|---|---|---|
| Anticancer | 1,2,4-Oxadiazoles | Inhibit cell proliferation |
| Anti-inflammatory | 1,2,4-Oxadiazoles | Reduce inflammation markers |
| Antimicrobial | 1,2,4-Oxadiazoles | Inhibit microbial growth |
Research Findings and Future Directions
Research on 1,2,4-oxadiazoles has shown promising results in drug discovery, particularly in targeting specific enzymes and biological pathways. For 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid, further studies are needed to explore its specific biological activities and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume